3-Bromo-3-methyloxetane

Description

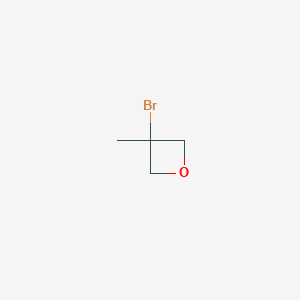

3-Bromo-3-methyloxetane (CAS: 78385-26-9) is a brominated oxetane derivative with the molecular formula C₅H₉BrO and an average molecular mass of 165.030 g/mol . It is characterized by a strained four-membered oxetane ring substituted with a bromomethyl and a methyl group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of liquid crystalline polymers, pharmaceuticals, and functional materials due to its reactivity in ring-opening and cross-coupling reactions .

Key physicochemical properties include:

Properties

IUPAC Name |

3-bromo-3-methyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-6-3-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQUGUXJYEYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3-methyloxetane can be synthesized through several methods. One common approach involves the bromination of 3-methyloxetane using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-methyloxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyloxetanol.

Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction Reactions: Reduction of this compound can yield 3-methyloxetane.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: 3-Methyloxetanol

Oxidation: Various oxetane derivatives

Reduction: 3-Methyloxetane

Scientific Research Applications

3-Bromo-3-methyloxetane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3-methyloxetane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The oxetane ring structure also contributes to its reactivity, allowing for ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Key Observations :

- Chain Length vs. Thermal Stability : Compounds with longer bromoalkoxy chains (e.g., C₆ in 3-[(6-Bromohexoxy)methyl]-3-methyloxetane) exhibit improved thermal stability (>200°C) compared to shorter-chain analogs like this compound .

- Substituent Effects : The introduction of fluorine (3-(Bromomethyl)-3-fluorooxetane) increases electrophilicity, favoring nucleophilic substitution reactions, while aromatic substituents (e.g., bromophenyl) enhance π-π stacking for optoelectronic applications .

Functional Group Analogs

Key Observations :

- Bromo vs. Hydroxymethyl : The bromine atom in this compound provides superior leaving-group ability, making it more reactive in Suzuki-Miyaura couplings compared to hydroxylated analogs .

Biological Activity

3-Bromo-3-methyloxetane, with the chemical formula and CAS number 78385-26-9, is a brominated oxetane compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including potential therapeutic applications, toxicity, and structure-activity relationships.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C5H9BrO |

| Molecular Weight | 165.03 g/mol |

| InChI Key | MGBZKWOJRYGRTO-UHFFFAOYSA-N |

| PubChem CID | 144860 |

| Boiling Point | Not available |

Structural Characteristics

The structure of this compound includes a bromomethyl group attached to a methyloxetane ring, which influences its reactivity and biological interactions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential therapeutic applications of new compounds. Although direct studies on this compound are sparse, related oxetane derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance:

- Case Study : A study on oxetane derivatives indicated that modifications at the bromomethyl position could lead to increased selectivity towards tumor cells while sparing normal cells. This suggests a potential for developing this compound as a selective anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound.

Key Findings from SAR Studies:

- Bromine Substitution : The introduction of bromine at specific positions can enhance biological activity due to increased electron-withdrawing effects, which may stabilize reactive intermediates.

- Ring Strain : The inherent strain in oxetane rings can lead to increased reactivity, making them suitable for further functionalization and biological testing.

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential use in pharmaceuticals. According to safety data sheets:

- Eye Irritation : The compound can cause significant eye irritation upon contact.

- Chronic Exposure : Long-term exposure is not expected to produce chronic health effects; however, all routes of exposure should be minimized.

Environmental Impact

Studies indicate that this compound has low bioaccumulation potential but high persistence in both water and soil environments, necessitating careful handling and disposal practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.